Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a suitable esterification agent. Common reagents include methanol and sulfuric acid, which facilitate the formation of the methyl ester .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carboxylate derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in their substituents.
Piperazine derivatives: Compounds like 1-(2-methoxyphenyl)piperazine exhibit similar structural features but differ in their functional groups.
Uniqueness: Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate is unique due to the combination of the thiophene and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3 |
InChI Key |
DAPAFSIBWDHRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N2CCNCC2 |
Origin of Product |
United States |
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